

# Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Idh2R140Q-IN-1*

Cat. No.: *B12401043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of **Idh2R140Q-IN-1**, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The IDH2 R140Q mutation is a key driver in several cancers, including acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

## Core Concepts and Mechanism of Action

The IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). The R140Q mutation in IDH2 confers a new enzymatic activity, enabling the NADPH-dependent reduction of  $\alpha$ -KG to D-2-HG.<sup>[1]</sup> This oncometabolite competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis.<sup>[2]</sup>

**Idh2R140Q-IN-1**, also identified as compound 36, is an orally active small molecule designed to selectively inhibit the IDH2 R140Q mutant enzyme. By blocking the production of D-2-HG, **Idh2R140Q-IN-1** aims to reverse the epigenetic blockade and induce the differentiation of cancer cells.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Idh2R140Q-IN-1** and provide comparative preclinical data for Enasidenib (AG-221), a well-characterized inhibitor of mutant IDH2.

Table 1: In Vitro Potency of **Idh2R140Q-IN-1**

| Compound       | Assay Type      | Target            | IC50 (nM) | Reference             |
|----------------|-----------------|-------------------|-----------|-----------------------|
| Idh2R140Q-IN-1 | Enzymatic Assay | IDH2 R140Q        | 29        | [Wei Q, et al., 2023] |
| Idh2R140Q-IN-1 | Cellular Assay  | TF-1 (IDH2 R140Q) | 10        | [Wei Q, et al., 2023] |
| CP-17          | Enzymatic Assay | IDH2 R140Q        | 40.75     | [1][3]                |

Table 2: Preclinical Pharmacokinetics of IDH2 Inhibitors

Note: Specific pharmacokinetic data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) in rats is provided as a representative example for a clinically approved IDH2 inhibitor.

| Compound            | Species | Dose     | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
|---------------------|---------|----------|-------|--------------|----------|---------------|---------------------|
| Enasidenib (AG-221) | Rat     | 10 mg/kg | Oral  | 1550         | 4.0      | 28400         | 58                  |

Table 3: Preclinical In Vivo Efficacy of IDH2 Inhibitors

Note: Specific in vivo efficacy data for **Idh2R140Q-IN-1** is not publicly available. The following data for Enasidenib (AG-221) is provided as a representative example.

| Compound            | Model                            | Dosing              | Efficacy Readout        | Result                                    | Reference |
|---------------------|----------------------------------|---------------------|-------------------------|-------------------------------------------|-----------|
| Enasidenib (AG-221) | U87MG IDH2 R140Q Xenograft       | 150 mg/kg BID, Oral | Tumor 2-HG Reduction    | >90% reduction                            | [4]       |
| Enasidenib (AG-221) | Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral  | Survival                | Significant survival benefit              | [5]       |
| Enasidenib (AG-221) | Human AML Xenograft (IDH2 R140Q) | 100 mg/kg QD, Oral  | Myeloid Differentiation | Increased expression of CD11b, CD14, CD15 | [5]       |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of IDH2 R140Q in Oncogenesis

The following diagram illustrates the central role of the IDH2 R140Q mutation in driving oncogenesis through the production of D-2-HG and its downstream effects on epigenetic regulation and cellular differentiation. Recent evidence also points to the activation of pro-survival signaling pathways such as STAT3/5 and NF-κB.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a selective inhibitor of IDH2/R140Q enzyme that induces cellular differentiation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia with IDH1 and IDH2 mutations: 2021 treatment algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- To cite this document: BenchChem. [Preclinical Evaluation of Idh2R140Q-IN-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401043#preclinical-evaluation-of-idh2r140q-in-1]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

